molecular formula C25H28O2 B030848 3-O-Benzyl Estrone CAS No. 858-98-0

3-O-Benzyl Estrone

Cat. No.: B030848
CAS No.: 858-98-0
M. Wt: 360.5 g/mol
InChI Key: MSINETGATWEUAB-AHCIIZGASA-N
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Description

Estrone Benzyl Ether is a derivative of estrone, a naturally occurring estrogen hormone

Mechanism of Action

Target of Action

Estrone Benzyl Ether, also known as 3-O-Benzyl Estrone, is a derivative of estrone . Estrone is a naturally occurring estrogen, specifically an agonist of the estrogen receptors (ERs) ERα and ERβ . It is a relatively weak estrogen compared to estradiol .

Mode of Action

Estrone, and by extension Estrone Benzyl Ether, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors . Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction leads to the regulation of gene transcription, which results in the formation of messenger RNA .

Biochemical Pathways

Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase . In the case of estrone biodegradation, it gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may eventually get converted into carbon dioxide and water .

Pharmacokinetics

Estrone, and by extension Estrone Benzyl Ether, is metabolized in the liver via hydroxylation, sulfation, and glucuronidation . The metabolites include estradiol, estrone sulfate, estrone glucuronide, among others .

Result of Action

The molecular and cellular effects of Estrone Benzyl Ether’s action are similar to those of estrone. As an estrogen, estrone increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppresses follicle-stimulating hormone (FSH) release from the anterior pituitary .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estrone Benzyl Ether. For instance, estrone, an emerging pollutant, accumulates in the environment and becomes a potential risk to human and wildlife health . Exposure to exogenous estrone results in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers . Thus, the environmental presence of estrone and its derivatives can have significant impacts on health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone Benzyl Ether can be synthesized through several methods. One common approach involves the benzylation of estrone using benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Estrone Benzyl Ether may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Estrone Benzyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzyl ether group back to the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone ketone derivatives, while reduction can regenerate estrone from Estrone Benzyl Ether.

Scientific Research Applications

Estrone Benzyl Ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Estrone: The parent compound of Estrone Benzyl Ether, with similar estrogenic activity but different chemical properties.

    Estradiol: Another estrogen hormone with higher potency than estrone.

    Estriol: A weaker estrogen compared to estrone and estradiol, often used in hormone replacement therapy.

Uniqueness

Estrone Benzyl Ether is unique due to the presence of the benzyl ether group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSINETGATWEUAB-AHCIIZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456391
Record name Estrone Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858-98-0
Record name Estrone Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 15 g (55 mmol) of estrone in DMF (110 mL) was cooled to 0° C. and 2.44 g (61 mmol) of NaH (60% in oil) were added slowly. The mixture was stirred at 0° C. under N2 for 1 h before addition of 13.2 mL (111 mmol) of benzyl bromine dropwise at 0° C. The reaction was then heated to 80° C. for 4 h. After cooling, the mixture was poured into water. The suspension was extracted by diethyl ether (5 times). The mixed organic layer were washed with 2N HCl (3 times) and brine, dried over Na2SO4 and concentrated in vacuo. Recrystallisation of the solid residue in ethanol gave 12.33 g (62%) of JAC01002 as beige solid. 1H NMR (400 MHz, CDCl3) δ 0.92 (s, 3H, CH3); 1.49-1.63 (m, 6H); 1.99-2.05 (m, 3H); 2.17 (dAB, J=18.9, 8.9 Hz, 1H); 2.23 (m, 1H); 2.40 (m, 1H); 2.51 (dAB, J=18.9, 8.9, 1H); 2.85 (m, 2H, CH26); 5.05 (s, 2H, OH2Ph); 6.74 (d, J=2.8 Hz, 1H, H4); 6.80 (dd, J=8.5, 2.8 Hz, 1H, H2); 7.21 (d, J=8.5 Hz, 1H, H1); 7.30-7.45 (m, 5H); Acq. Mass (FAB+) calcd 360.2089, obsd 360.21675 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes estrone benzyl ether derivatives interesting for anti-cancer research?

A1: Research shows that modifications to the estrone benzyl ether structure, specifically at the 16-position, can yield compounds with promising antiproliferative and antimetastatic properties. For example, 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) demonstrated significant activity against gynecological cancer cell lines, including breast cancer. [] These analogs were shown to: * Increase hypodiploid populations of breast cancer cells, indicating cell death. []* Induce cell cycle disturbances, further hindering cancer cell proliferation. []* Inhibit breast cancer cell migration and invasion, highlighting their potential as antimetastatic agents. []

Q2: How do these 16-azidomethyl substituted estrone analogs exert their anti-cancer effects?

A2: While the exact mechanisms are still under investigation, research suggests these analogs might function through multiple pathways:

  • Estrogenic Activity: Both 16AABE and 16BABE exhibited considerable estrogenic activity in reporter gene assays. [] This suggests they may influence cancer cell behavior by interacting with estrogen receptors.
  • Tubulin Polymerization: These analogs significantly increased the rate of tubulin polymerization in vitro. [] Tubulin is crucial for cell division, and its disruption can inhibit cancer cell growth.

Q3: Beyond modifications at the 16-position, are there other areas of the estrone benzyl ether structure being explored for functionalization?

A3: Yes, studies have investigated functionalizations of estrone benzyl ether at the 11 and 12 positions. [, ] While specific details regarding the outcomes of these modifications are not available in the provided abstracts, it highlights the ongoing interest in exploring the structure-activity relationship of this molecule.

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